molecular formula C11H10F3NO2 B6610052 methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate CAS No. 2866307-26-6

methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate

Cat. No. B6610052
CAS RN: 2866307-26-6
M. Wt: 245.20 g/mol
InChI Key: SKKVIARQNOYCFF-UHFFFAOYSA-N
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Description

Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate (MTCP), also known as 4-methyl-2-trifluoromethyl-1-cyclopropylpyridine-4-carboxylate, is an organic compound with a molecular formula of C9H9F3NO2. It is a white crystalline solid with a melting point of 97 °C. MTCP is a synthetic compound that has been used in various scientific research applications, including drug design, medicinal chemistry, and biochemistry.

Mechanism of Action

MTCP has been shown to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
MTCP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, it has been shown to have anti-diabetic and anti-hyperlipidemic effects.

Advantages and Limitations for Lab Experiments

MTCP has several advantages when used in laboratory experiments. It is a relatively stable compound, and is readily available in a variety of forms. Additionally, it is relatively inexpensive and easy to synthesize. However, MTCP is highly toxic and should be handled with caution.

Future Directions

Future research on MTCP may focus on its potential use as an anti-inflammatory and anti-cancer agent. Additionally, further research may focus on the development of more efficient and cost-effective synthesis methods for MTCP. Additionally, further research may focus on the development of novel analogs of MTCP that may be more effective at targeting specific proteins or enzymes. Finally, further research may focus on the development of new uses for MTCP, such as in drug delivery or as a food additive.

Synthesis Methods

MTCP can be synthesized by the reaction of 4-methylpyridine-4-carboxylic acid and trifluoromethylcyclopropane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 0-5 °C. The reaction is typically performed in a polar solvent, such as methanol, ethanol, or acetonitrile.

Scientific Research Applications

MTCP has been used in various scientific research applications, such as drug design and medicinal chemistry. It has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, anticonvulsants, and anti-inflammatory agents. Additionally, it has been used in the synthesis of peptide and peptidomimetic compounds, as well as in the study of enzyme-catalyzed reactions.

properties

IUPAC Name

methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-5-15-8(6-7)10(3-4-10)11(12,13)14/h2,5-6H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKVIARQNOYCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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